N-Hydroxyquinoline-6-carbimidoyl chloride

CAS No.: 748709-00-4

Cat. No.: VC2750687

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748709-00-4 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | (6Z)-N-hydroxyquinoline-6-carboximidoyl chloride |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10- |

| Standard InChI Key | DIMCRNMCHZWYNQ-RAXLEYEMSA-N |

| Isomeric SMILES | C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1 |

| SMILES | C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 |

Introduction

Chemical Identity and Structure

Basic Information

N-Hydroxyquinoline-6-carbimidoyl chloride is a quinoline derivative with hydroxyl and chloride functional groups. The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| Chemical Name | N-Hydroxyquinoline-6-carbimidoyl chloride |

| CAS Number | 748709-00-4 |

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | (Z)-N-hydroxyquinoline-6-carboximidoyl chloride |

| Alternative Names | (6Z)-N-hydroxyquinoline-6-carboximidoyl chloride, SCHEMBL16962858 |

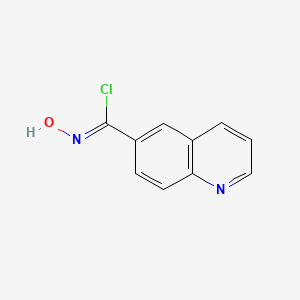

The compound contains a quinoline core structure with additional functional groups positioned strategically to potentially confer specific chemical reactivity and biological activities . The quinoline nucleus is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, creating a nitrogen-containing heterocycle that serves as a fundamental scaffold in many bioactive compounds .

Structural Characteristics

N-Hydroxyquinoline-6-carbimidoyl chloride features several key structural elements:

-

A quinoline core structure (bicyclic aromatic heterocycle)

-

A carbimidoyl chloride group (-C(Cl)=N-OH) at position 6 of the quinoline ring

-

A hydroxyl group attached to the nitrogen of the carbimidoyl moiety

This creates a molecule with multiple functional sites capable of participating in various chemical reactions, particularly those involving nucleophilic substitution of the chloride group . The structure can be represented by the SMILES notation: O/N=C(Cl)/C1=C/C=C2/N=CC=C/C2=C\1 .

Physical and Chemical Properties

Computed Properties

The compound demonstrates several notable physicochemical properties that influence its behavior in biological systems and chemical reactions:

The LogP value of 2.9 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between aqueous solubility and membrane permeability, properties that are crucial for potential pharmaceutical applications . The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets, while the limited number of rotatable bonds suggests a relatively rigid structure that may contribute to specific binding interactions .

Structural Features Affecting Reactivity

The carbimidoyl chloride functional group (-C(Cl)=N-OH) represents a reactive site within the molecule. This group is susceptible to nucleophilic attack, with the chloride serving as a leaving group in substitution reactions . The hydroxyl group attached to the nitrogen can participate in hydrogen bonding interactions, which may influence both the compound's reactivity and its potential interactions with biological targets .

These purity levels are suitable for research applications and preliminary screening in drug discovery processes. The availability of high-purity samples facilitates reliable experimental results in structure-activity relationship studies and synthetic chemistry applications.

The relatively high price indicates that this is a specialty research chemical, likely due to complex synthesis procedures or limited demand . This pricing structure is typical for research-grade compounds with specialized applications rather than bulk industrial chemicals.

Context Within Quinoline Chemistry

Quinoline Derivatives in Medicinal Chemistry

While specific research on N-Hydroxyquinoline-6-carbimidoyl chloride itself is limited in the provided search results, the quinoline scaffold to which it belongs has been extensively studied for its diverse biological activities. Quinoline derivatives have demonstrated properties including:

-

Antimycobacterial activity against tuberculosis

-

Anticancer properties

-

Anticonvulsant effects

-

Antischistosomal activity

For example, related compounds such as N′-((2-chloro-6-methoxyquinolin-3-yl)methyl)isonicotinohydrazide and N-((2-chloro-6-methoxyquinoilin-3-yl)methyl)-3-fluoro-4-morpholinoaniline have shown exceptional activity against Mycobacterium tuberculosis with MIC values of 15.00 and 18.27 μM, respectively .

Synthetic Approaches for Quinoline Derivatives

The Vilsmeier-Haack (V.H.) reaction is a versatile method for synthesizing quinoline derivatives with various functional groups. This reaction typically involves the formylation of heterocyclic compounds using a combination of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .

For compounds structurally related to N-Hydroxyquinoline-6-carbimidoyl chloride, synthetic routes often involve:

-

Formation of the quinoline core structure

-

Introduction of functional groups at the desired positions

-

Modification of these functional groups to achieve the target compounds

For example, 6-substituted quinolines can be synthesized by starting with appropriately substituted anilines that undergo cyclization to form the quinoline scaffold, followed by further modifications to introduce specific functional groups .

Research Gaps and Future Directions

Current Limitations in Research

The available literature on N-Hydroxyquinoline-6-carbimidoyl chloride specifically appears limited, with most research focusing on the broader class of quinoline derivatives rather than this particular compound. Key research gaps include:

-

Lack of specific biological activity data for this exact compound

-

Limited information on synthetic routes specifically for N-Hydroxyquinoline-6-carbimidoyl chloride

-

Absence of structure-activity relationship studies involving this compound

-

Minimal data on its physicochemical behavior in different solvent systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume